Synthesis of (S)-H8-BINAP from (S)-BINOL: A Technical Guide
Synthesis of (S)-H8-BINAP from (S)-BINOL: A Technical Guide
Introduction
Axially chiral biaryl phosphines are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Among these, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and its derivatives are preeminent. The partially hydrogenated analogue, (S)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl-2,2′-diyl)bis(diphenylphosphine) ((S)-H8-BINAP), often exhibits superior performance in certain asymmetric hydrogenations, offering higher enantioselectivities and catalytic activities compared to its parent BINAP ligand.
This technical guide provides an in-depth overview of the synthetic route to produce enantiopure (S)-H8-BINAP, starting from the readily available chiral precursor, (S)-1,1′-bi-2-naphthol ((S)-BINOL). The synthesis is a robust two-part process:
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Part I: Asymmetric Hydrogenation. Catalytic hydrogenation of (S)-BINOL to produce (S)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-bi-2-naphthol ((S)-H8-BINOL).
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Part II: Ditriflation and Phosphination. Conversion of the hydroxyl groups of (S)-H8-BINOL to triflates, followed by a nickel-catalyzed cross-coupling reaction with diphenylphosphine to yield (S)-H8-BINAP.
This document details the experimental protocols, reaction parameters, and expected outcomes for each stage, supported by quantitative data and process diagrams for clarity.
Part I: Synthesis of (S)-H8-BINOL from (S)-BINOL
The foundational step in the synthesis is the stereoretentive hydrogenation of one naphthalene ring system in each of the binaphthyl units of (S)-BINOL. This is efficiently achieved using a heterogeneous palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction preserves the axial chirality of the starting material.
Quantitative Data: Hydrogenation of (S)-BINOL
The following table summarizes the optimized reaction conditions and expected results for the synthesis of (S)-H8-BINOL, based on a validated procedure from Organic Syntheses.[1]
| Parameter | Value |
| Substrate | (S)-BINOL |
| Catalyst | 10 wt% Palladium on Carbon (50 wt% water) |
| Catalyst Loading | ~0.3 mol% Pd |
| Solvent | Anhydrous Ethanol |
| Hydrogen Pressure | 250 psig |
| Temperature | 70 °C |
| Reaction Time | 18 hours |
| Yield | 81% [1] |
| Purity | >97 wt% [1] |
| Enantiomeric Excess | >99% ee [1] |
Experimental Protocol: Preparation of (S)-H8-BINOL[1]
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Reactor Setup: A suitable high-pressure reactor (e.g., a Parr shaker or autoclave) is charged with (S)-BINOL and 10 wt% palladium on carbon (50% wet).
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Solvent Addition: Anhydrous ethanol is added to the reactor. For a 5.0 g scale of (S)-BINOL, approximately 50 mL of ethanol is used.
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Inerting: The reactor is sealed and purged several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.
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Reaction: The mixture is heated to 70 °C. Once the temperature is stable, the reactor is pressurized with hydrogen to 250 psig, and vigorous stirring is initiated. The reaction is allowed to proceed for 18 hours, maintaining the temperature and pressure.
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Work-up: After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filter cake is washed with additional ethanol.
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Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product as a white solid.
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Purification: The crude solid is triturated with hexanes. The slurry is stirred at room temperature for 1 hour, then filtered. The collected solid is dried under vacuum at 50 °C to a constant mass, affording pure (S)-H8-BINOL as a white solid.[1]
Part II: Synthesis of (S)-H8-BINAP from (S)-H8-BINOL
The conversion of (S)-H8-BINOL to (S)-H8-BINAP follows a well-established two-step sequence analogous to the synthesis of BINAP from BINOL.[2][3] The hydroxyl groups are first activated by conversion to trifluoromethanesulfonate (triflate) esters. The resulting bis-triflate is then subjected to a nickel-catalyzed phosphination.
Quantitative Data: Ditriflation and Phosphination
The following data is based on the analogous and highly efficient procedure for BINAP synthesis.[2][3] Yields for the H8-BINAP synthesis are expected to be comparable.
| Step | Parameter | Value |
| 1. Ditriflation | Reagents | Triflic Anhydride (Tf₂O), Pyridine |
| Solvent | Dichloromethane (CH₂Cl₂) | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12-17 hours | |
| Yield | ~94% [2] | |
| 2. Phosphination | Reagents | Diphenylphosphine (Ph₂PH), DABCO |
| Catalyst | [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)) | |
| Catalyst Loading | 10 mol% | |
| Solvent | Anhydrous Dimethylformamide (DMF) | |
| Temperature | 100 °C | |
| Reaction Time | 2-3 days | |
| Yield | ~77% [3] |
Experimental Protocol: Preparation of (S)-H8-BINAP
This protocol is adapted from the robust procedure for (R)-BINAP synthesis published in Organic Syntheses.[2]
Step A: Preparation of (S)-5,5′,6,6′,7,7′,8,8′-Octahydro-1,1′-bi-2-naphthol bis-triflate
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Reaction Setup: An oven-dried flask equipped with a magnetic stir bar is charged with (S)-H8-BINOL under a nitrogen atmosphere.
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Reagent Addition: Dry dichloromethane is added, followed by dry pyridine. The solution is cooled to 0-5 °C in an ice bath. Triflic anhydride is then added dropwise, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature overnight (approx. 17 hours).
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Work-up and Isolation: Hexane is added to the reaction mixture, which is then filtered through a pad of silica gel. The silica gel is washed with a 1:1 mixture of hexane and dichloromethane. The combined filtrate is concentrated under vacuum to provide the (S)-H8-BINOL-ditriflate as a solid.[2]
Step B: Preparation of (S)-H8-BINAP
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Catalyst Preparation: An oven-dried flask is charged with NiCl₂(dppe). The flask is purged with nitrogen, and anhydrous, degassed dimethylformamide (DMF) is added, followed by diphenylphosphine. The resulting solution is heated at 100 °C for 30 minutes.
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Main Reaction: A solution of the (S)-H8-BINOL-ditriflate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous, degassed DMF is transferred via cannula to the hot catalyst solution.
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Reaction Monitoring: The reaction is maintained at 100 °C. Additional portions of diphenylphosphine may be required and are added periodically. The reaction progress is monitored by HPLC or TLC until the ditriflate is completely consumed (typically 2-3 days).[2]
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Isolation and Purification: The dark reaction mixture is cooled to approximately -15 °C to induce crystallization. The product is collected by filtration, washed with cold methanol, and dried under vacuum to yield (S)-H8-BINAP as an off-white crystalline solid.[3]
Overall Experimental Workflow
The entire process, from starting material to the final ligand, involves a sequential workflow of reaction, work-up, and purification for each major part of the synthesis.
